Avibactam was developed by AstraZeneca and is classified as a diazabicyclooctane compound. It has been approved for clinical use in combination with ceftazidime, especially for treating complicated urinary tract infections and intra-abdominal infections caused by Gram-negative bacteria . The compound is notable for its ability to inhibit a wide range of beta-lactamases, including extended-spectrum beta-lactamases and carbapenemases .
The synthesis of avibactam has evolved through various methods, aiming to improve yield and reduce environmental impact. Initial synthetic routes involved multiple steps and harsh conditions, resulting in low yields and high production costs.
Avibactam features a bicyclic structure that includes a pyrrolidinone ring and a thiazole moiety. The molecular formula is C_15H_19F_3N_3O_3S_2, with a molecular weight of 393.51 g/mol. Its structure is characterized by the following key features:
Avibactam undergoes various chemical reactions during its synthesis and when interacting with beta-lactamases:
Avibactam inhibits beta-lactamases through a unique mechanism:
Avibactam's primary application is as a beta-lactamase inhibitor in combination therapies for treating serious bacterial infections. Its effectiveness against resistant strains has made it a critical component in combating antibiotic resistance.
Avibactam ((2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate) belongs to the diazabicyclooctane (DBO) class of non-β-lactam β-lactamase inhibitors. Its unique mechanism involves reversible covalent acylation of the active-site serine residue in serine β-lactamases (SBLs). Unlike traditional β-lactam-based inhibitors (e.g., clavulanate), avibactam forms a carbamoyl-enzyme intermediate through nucleophilic attack by the catalytic serine on the carbonyl carbon of its ureido moiety [2] [7]. This acylation is facilitated by:
Table 1: Structural Features Enabling Reversible Covalent Binding
Structural Element | Role in Inhibition | Interacting Residues |
---|---|---|
Ureido carbonyl (C7) | Electrophilic site for serine attack | Ser64 (AmpC), Ser70 (CTX-M-15) |
Sulfate group | Anchors inhibitor in oxyanion hole | Lys315, Thr316, Asn346 (AmpC) |
N6 nitrogen | Nucleophile for recyclization | Positioned near acyl bond |
Carboxamide | Stabilizes tetrahedral intermediate | Asn152, Gln120 (AmpC) |
High-resolution crystallography (1.1 Å) of avibactam-bound P. aeruginosa AmpC reveals that acylation induces conformational shifts in Tyr150 and Lys67, strengthening hydrogen bonding with the carboxamide group [7]. Molecular dynamics simulations further demonstrate that recyclization requires proton transfer from Lys73 to Ser130 in class A enzymes (e.g., CTX-M-15), facilitating N6 deprotonation and ring reformation [8].
Avibactam exhibits broad-spectrum inhibition but with significant variability across β-lactamase classes:
Table 2: Kinetic Parameters of Avibactam Against Key β-Lactamases
Enzyme (Class) | k₂/Kᵢ (M⁻¹s⁻¹) | Residence Time (t₁/₂) | Key Resistance Mutations |
---|---|---|---|
CTX-M-15 (A) | 1.0 × 10⁵ | 15 min | Y105G |
KPC-2 (A) | 3.2 × 10⁴ | 1–2 h | Ω-loop deletions |
P. aeruginosa AmpC (C) | 4.7 × 10³ | 30 min | G183D, Y150H |
OXA-48 (D) | 1.9 × 10² | 4 h | None reported |
OXA-10 (D) | 1.1 × 10¹ | >5 days | K204R |
The inhibition cycle involves two phases:1. Acylation: Avibactam acts as a substrate analog, with catalysis proceeding via a tetrahedral transition state. Rates vary by class:- Class A: k₂/Kᵢ = 10⁴–10⁵ M⁻¹s⁻¹ (near diffusion-limited for CTX-M-15) [6].- Class C: k₂/Kᵢ = 10³ M⁻¹s⁻¹ due to suboptimal positioning of catalytic water [7].- Class D: k₂/Kᵢ ≤10² M⁻¹s⁻¹, reflecting poor avibactam recognition [6].
KPC-2 uniquely undergoes hydrolytic fragmentation of the acyl-avibactam complex, releasing inactive degradation products and reducing recyclization efficiency [6].
Key active-site residues govern avibactam binding and susceptibility to resistance:
Table 3: Clinically Relevant Mutations Affecting Avibactam Susceptibility
β-Lactamase | Mutation | Effect on Avibactam | Mechanism |
---|---|---|---|
TEM-1 (A) | Y105G | 32-fold ↑ MIC | Expanded active site |
CTX-M-15 (A) | Y105G | 8-fold ↑ MIC | Reduced conformational constraint |
KPC-2 (A) | D179Y | 4-fold ↑ MIC | Altered Ω-loop dynamics |
AmpC (C) | G183D | >16-fold ↑ MIC | Disrupted sulfate binding |
AmpC (C) | Y150H | 8-fold ↑ MIC | Impaired transition-state stabilization |
Clinically, resistance emerges via porin loss combined with mutations (e.g., P. aeruginosa with G183D AmpC and OprD deficiency) or efflux pump overexpression (e.g., MexAB-OprM) [5] [10]. Whole-genome sequencing of resistant isolates confirms these mutations arise in vivo during therapy [5] [10].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1